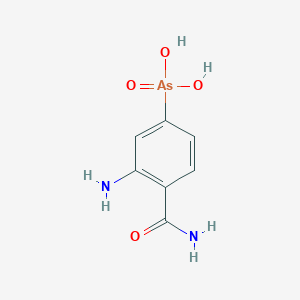
(3-Amino-4-carbamoylphenyl)arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-4-carbamoylphenyl)arsonic acid is an organoarsenic compound with the molecular formula C₇H₉AsN₂O₄. It is a derivative of phenylarsonic acid, characterized by the presence of an amino group and a carbamoyl group on the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-carbamoylphenyl)arsonic acid typically involves the reaction of aniline derivatives with arsenic acidThe reaction conditions often include the use of a solvent such as water or ethanol and may require heating to promote the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(3-Amino-4-carbamoylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic moiety to lower oxidation states.
Substitution: The amino and carbamoyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield arsenic(V) compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
(3-Amino-4-carbamoylphenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes
作用機序
The mechanism of action of (3-Amino-4-carbamoylphenyl)arsonic acid involves its interaction with molecular targets in cells. The compound can bind to proteins and enzymes, disrupting their normal functions. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. The exact molecular pathways involved are still under investigation, but they likely include the induction of apoptosis and inhibition of key signaling pathways .
類似化合物との比較
Similar Compounds
Arsanilic acid:
Phenylarsonic acid: A simpler derivative with only the arsenic moiety attached to the phenyl ring.
Uniqueness
(3-Amino-4-carbamoylphenyl)arsonic acid is unique due to the presence of both amino and carbamoyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
5430-29-5 |
|---|---|
分子式 |
C7H9AsN2O4 |
分子量 |
260.08 g/mol |
IUPAC名 |
(3-amino-4-carbamoylphenyl)arsonic acid |
InChI |
InChI=1S/C7H9AsN2O4/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)(H2,12,13,14) |
InChIキー |
PORIADOMLFCJRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


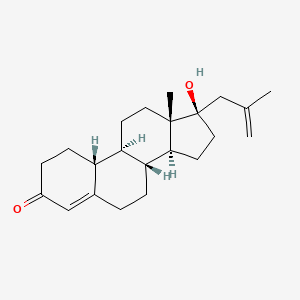
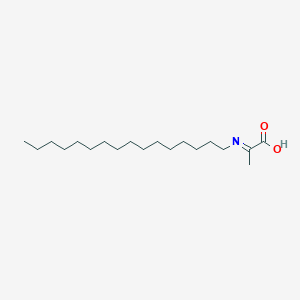


![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
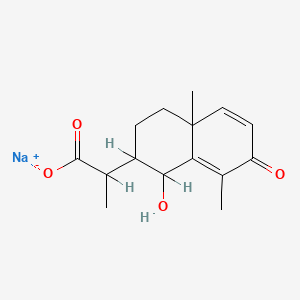
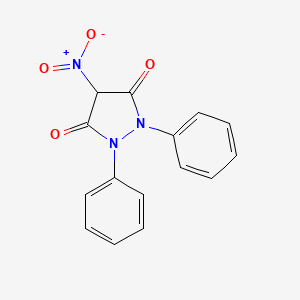
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
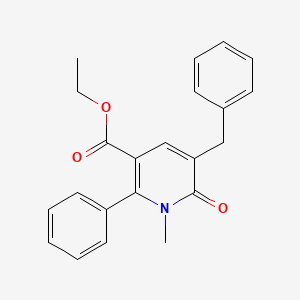

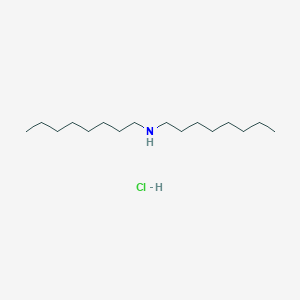
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
